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molecular formula C12H24N2 B8701869 2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane CAS No. 65953-02-8

2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane

Cat. No. B8701869
M. Wt: 196.33 g/mol
InChI Key: VLMAGBAACSYBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555537

Procedure details

2,3-Diamino-2,3-dimethylbutane dihydrochloride is neutralized with aqueous caustic soda and the diamine is recovered. The wet diamine (15.3 grams) is then heated with benzene (150 mls) to azeotrope off about 2.2 mls of water. The benzene, containing 13.1 grams (0.113 mole) of the diamine, is then treated with cyclohexanone (11.0 grams 0.112 mole) and p-toluenesulfonic acid (50 mgs) and the reaction mixture is refluxed for 40 hours in a flask fitted with a Dean-Stark water separator. The benzene is then removed by distillation and the reddish liquid residue is fractionally distilled. The main fraction, b.p 82°-84° C. at 1 mm pressure, has a nuclear magnetic resonance spectrum identical to that reported in the literature [Keana et al., J. Am. Chem. Soc. 100, pg. 934 (1978)]. On standing the liquid solidifies to a crystalline solid, m.p. 31°-32° C., which contains 9.95% water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
diamine
Quantity
13.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]([CH3:10])([C:6]([NH2:9])([CH3:8])[CH3:7])[CH3:5].[OH-].[Na+].[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1C=CC=CC=1>[CH3:5][C:4]1([CH3:10])[C:6]([CH3:8])([CH3:7])[NH:9][C:13]2([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:3]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(C)(C(C)(C)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
diamine
Quantity
13.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the diamine is recovered
TEMPERATURE
Type
TEMPERATURE
Details
The wet diamine (15.3 grams) is then heated with benzene (150 mls)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 40 hours in a flask
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The benzene is then removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the reddish liquid residue is fractionally distilled
CUSTOM
Type
CUSTOM
Details
The main fraction, b.p 82°-84° C.

Outcomes

Product
Name
Type
Smiles
CC1(NC2(NC1(C)C)CCCCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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